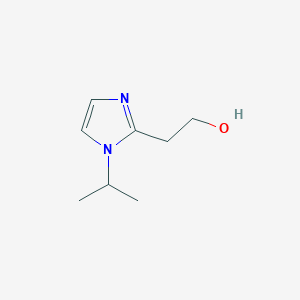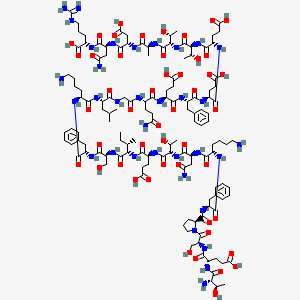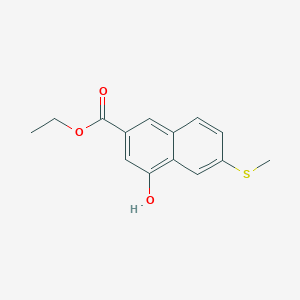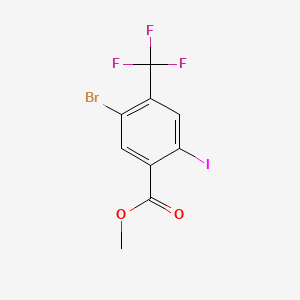
4,6-Bis(hydroxymethyl)dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(hydroxymethyl)dibenzofuran is a chemical compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds composed of two benzene rings fused to a central furan ring. This specific compound has hydroxymethyl groups attached to the 4th and 6th positions of the dibenzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(hydroxymethyl)dibenzofuran typically involves the functionalization of dibenzofuran at the 4th and 6th positions. One common method is the hydroxymethylation of dibenzofuran using formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of a dibenzofuran intermediate, which is then hydroxymethylated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the hydroxymethylation reaction .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(hydroxymethyl)dibenzofuran can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzofuran derivatives depending on the reagents used
Scientific Research Applications
4,6-Bis(hydroxymethyl)dibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active dibenzofuran derivatives.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4,6-Bis(hydroxymethyl)dibenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without hydroxymethyl groups.
Methyldibenzofuran: Dibenzofuran with methyl groups instead of hydroxymethyl groups.
Carbazole-Dibenzofuran Derivatives: Compounds with carbazole units attached to the dibenzofuran structure
Uniqueness
4,6-Bis(hydroxymethyl)dibenzofuran is unique due to the presence of hydroxymethyl groups at specific positions, which can significantly alter its chemical reactivity and biological activity compared to other dibenzofuran derivatives.
Properties
CAS No. |
170797-82-7 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
[6-(hydroxymethyl)dibenzofuran-4-yl]methanol |
InChI |
InChI=1S/C14H12O3/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)17-13(9)11/h1-6,15-16H,7-8H2 |
InChI Key |
DNMNDBDTUNDRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=CC=CC(=C3O2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)

![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
